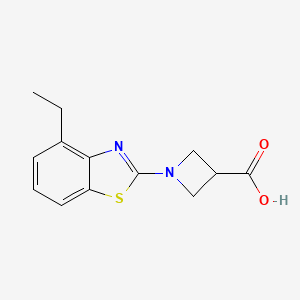

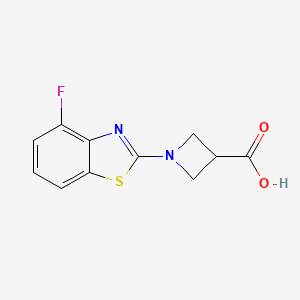

1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Vue d'ensemble

Description

“1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound . It is a type of heterocyclic amino acid derivative .

Synthesis Analysis

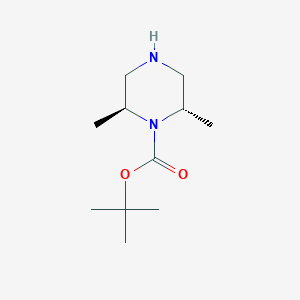

The synthesis of new heterocyclic amino acid derivatives, including “1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid”, involves a simple and efficient synthetic route. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of “1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition .Applications De Recherche Scientifique

Anticonvulsant Development

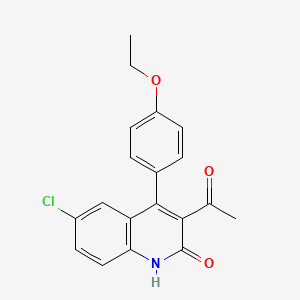

This compound has been studied for its potential in the development of anticonvulsant drugs. Research suggests that derivatives of benzothiazole, which include the ethyl-benzothiazol-2-yl group, can be effective in seizure management .

Antibacterial Agents

Benzothiazole derivatives have been evaluated for their antibacterial activity, particularly as inhibitors of DNA gyraseB, which is a crucial enzyme for bacterial DNA replication. The structural properties of 1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid make it a candidate for further exploration in this field .

Pharmaceutical Development

The versatile properties of this compound make it valuable for pharmaceutical development. Its molecular structure allows for the synthesis of various pharmacologically active agents, potentially leading to new treatments for a range of diseases.

Drug Synthesis

In drug synthesis, this compound can serve as a building block for creating complex molecules. Its reactive carboxylic acid group is particularly useful for forming amide bonds, which are common in many drugs.

Corrosion Inhibition Studies

The benzothiazole moiety is known for its corrosion inhibition properties. This compound could be used in studies to develop new corrosion inhibitors, which are important for protecting metals in industrial applications.

Chemical Research

As a chemical compound with distinct properties, it is used in various chemical research applications to understand molecular interactions, synthesis pathways, and the development of new chemical entities .

Molecular Weight Determination

The precise molecular weight and structural information of this compound allow researchers to use it as a standard or reference in mass spectrometry studies to determine the molecular weight of unknown compounds .

Analytical Chemistry

In analytical chemistry, this compound’s unique structure can be utilized in the development of new analytical methods and techniques for the detection and quantification of chemical substances .

Mécanisme D'action

Target of Action

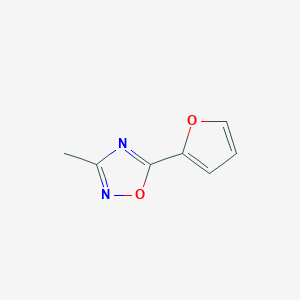

Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to the inhibition of essential enzymes, thereby exerting their biological effects .

Biochemical Pathways

Based on the known targets of benzothiazole derivatives, it can be inferred that this compound may affect various biochemical pathways related to bacterial growth and survival .

Result of Action

Based on the known effects of benzothiazole derivatives, it can be inferred that this compound may exert antibacterial effects by inhibiting essential enzymes, thereby affecting bacterial growth and survival .

Propriétés

IUPAC Name |

1-(4-ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-8-4-3-5-10-11(8)14-13(18-10)15-6-9(7-15)12(16)17/h3-5,9H,2,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPUNOFYNCFOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

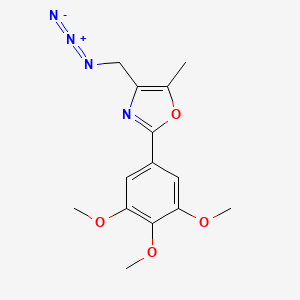

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)